molecular formula C8H13NO2 B165993 (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 128900-19-6

(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B165993
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-FSDSQADBSA-N
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Description

“(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 g/mol . The compound is also known by several other names, including “2-azabicyclo(3.3.0)octane-3-carboxylic acid” and "ABO-COOH" .


Synthesis Analysis

The synthesis of pyrrole-2-carboxylic acid derivatives has been studied in various contexts. For instance, the polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase (GOx) catalyzed glucose oxidation reaction . Another study reported the synthesis of pyrrole-2-carboxylic acid from cellulose- and chitin-based feedstocks .


Molecular Structure Analysis

The molecular structure of “(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” has been analyzed in several studies. The compound has been found to contain a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involving pyrrole-2-carboxylic acid derivatives have been explored in various studies. For example, the polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide . Another study reported the synthesis of pyrrole-2-carboxylic acid from cellulose- and chitin-based feedstocks .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” have been analyzed in several studies. The compound has a molecular weight of 155.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 .

Scientific Research Applications

Biological Activities and Applications

Natural carboxylic acids, including derivatives of pyrrole carboxylic acid, exhibit a wide range of biological activities. These compounds have been shown to possess antioxidant, antimicrobial, and cytotoxic activities, which vary depending on their structural characteristics. For instance, the antioxidant activity of these acids is influenced by the number of hydroxyl groups and conjugated bonds, with certain acids exhibiting higher activities than others. Similarly, antimicrobial properties vary depending on the microbial strain and experimental conditions, with some compounds showing significant antimicrobial activity. These findings suggest potential applications in developing natural antioxidant and antimicrobial agents for various industries (Godlewska-Żyłkiewicz et al., 2020).

Chemical Synthesis and Material Science

Carboxylic acids, including pyrrole carboxylic acid derivatives, serve as key precursors in the synthesis of biologically active compounds. Pyrazole carboxylic acid derivatives, for example, have demonstrated a range of biological activities, such as antimicrobial and anticancer properties. The versatility in synthetic applications of these compounds underscores their importance in medicinal chemistry and drug development (Cetin, 2020).

Environmental and Supramolecular Chemistry

Research on carboxylic acids extends into environmental science and supramolecular chemistry, where their interactions with metals and incorporation into supramolecular structures have been explored. For instance, the study of metals' impact on the electronic system of carboxylic acids provides insights into how these interactions can influence the stability and reactivity of carboxylic acid ligands. This has implications for understanding the environmental behavior of these compounds and their roles in biological systems (Lewandowski et al., 2005).

properties

IUPAC Name

(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356298
Record name SS-3122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

CAS RN

87679-21-8
Record name SS-3122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
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5.82 mL
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42 mL
Type
solvent
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0.2 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 2
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 3
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 4
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 5
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 6
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

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